

Measuring CRISPR Editing Efficiency: A Comparative Guide to Quantitative PCR and Alternative Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Criminal*

Cat. No.: *B1233142*

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-based therapeutics, accurately quantifying gene editing efficiency is a critical step. This guide provides an objective comparison of quantitative PCR (qPCR) with other widely used methods: droplet digital PCR (ddPCR), Sanger sequencing with Tracking of Indels by DEcomposition (TIDE) analysis, and Next-Generation Sequencing (NGS). We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering unprecedented precision in modifying genetic material. A crucial aspect of any CRISPR experiment is the accurate measurement of editing efficiency, which informs the success of the gene modification and guides subsequent experimental steps. While several techniques are available, quantitative PCR (qPCR) is a commonly employed method due to its speed and accessibility. However, it is essential to understand its capabilities and limitations in comparison to other available technologies.

Comparison of Methods for Measuring CRISPR Editing Efficiency

The choice of method for quantifying CRISPR editing efficiency depends on various factors, including the required sensitivity, throughput, cost, and the specific type of genetic modification

being assessed (e.g., non-homologous end joining (NHEJ) resulting in insertions/deletions (indels), or homology-directed repair (HDR)).

Method	Principle	Sensitivity (Limit of Detection)	Precision	Cost per Sample (Reagents)	Throughput	Qualitative/Quantitative	Strengths	Limitations
Quantitative PCR (qPCR)	real-time. Can be designed to detect wild-type or edited alleles.	Measures the amplification of a target DNA sequence in	~1-5% indel frequency[1][2]	Moderate	Low (\$)	High	Fast, cost-effective, high-throughput.	Lower sensitivity for rare events, can be challenging to design primers for diverse indels, may not accurately reflect genomic DNA edits if measuring mRNA. [3]
Droplet Digital PCR (ddPCR)	Partitions the PCR reaction into thousands	<0.1% indel frequency[1][4]	High	Moderate (Moderate to High	Absolute Quantitative	High sensitivity and precision, no need for post-analysis.	Higher instrument cost, lower throughput.

ds of droplets, allowing for absolute quantification of target DNA molecules.

for a standard curve, suitable for detecting rare events. [4][6]

Sanger sequencing of a PCR amplicon follows a computational analysis (TIDE) to identify and quantify indels.

Cost-effectiveness, providing rare variants, and accuracy predominantly depends on indels. [7]

Lower sensitivity for complex edits and rare variants, and accuracy predominantly depends on sequencing quality. [7]

Sanger Sequencing + TIDE

~1-5% indel frequency

Modera

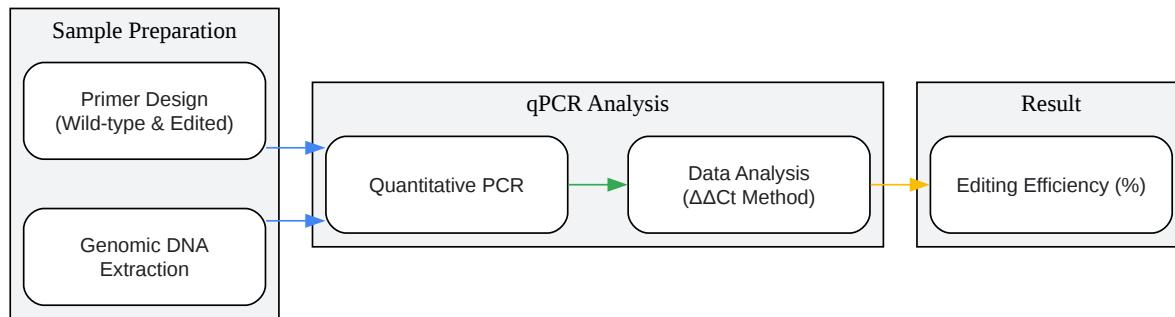
Low (\$)

Modera

Quantit

ative

to identify and quantify indels.



		Performance Metrics				Cost & Analysis	
		Efficiency	Accuracy	Consistency	Cost	Analysis	Overall Rating
Next-Generation Sequencing (NGS)	High-throughput sequencing of PCR amplicons, providing a comprehensive profile of all editing outcomes.	<0.1% indel frequency	High (High \$)	High	Quantitative & Qualitative	detailed information on all indel types and frequencies, suitable for off-target analysis	Gold standard for accuracy and sensitivity, provides High cost, complex data analysis, longer turnaround time. [7] [8]
CRISPR Cas9	High efficiency (~80-90%) and high consistency (~95-98%)	Very high (~99.9%)	Very high (~99.9%)	Very high (~99.9%)	Very high (~\$1000-\$10000)	Extremely detailed analysis of indel types and frequencies, suitable for off-target analysis	Gold standard for accuracy and sensitivity, provides High cost, complex data analysis, longer turnaround time. [7] [8]
TALENs	High efficiency (~70-80%) and high consistency (~90-95%)	Very high (~99.9%)	Very high (~99.9%)	Very high (~99.9%)	Very high (~\$1000-\$10000)	Extremely detailed analysis of indel types and frequencies, suitable for off-target analysis	Gold standard for accuracy and sensitivity, provides High cost, complex data analysis, longer turnaround time. [7] [8]
ZFNs	High efficiency (~60-70%) and high consistency (~85-90%)	Very high (~99.9%)	Very high (~99.9%)	Very high (~99.9%)	Very high (~\$1000-\$10000)	Extremely detailed analysis of indel types and frequencies, suitable for off-target analysis	Gold standard for accuracy and sensitivity, provides High cost, complex data analysis, longer turnaround time. [7] [8]

Experimental Workflows and Logical Relationships

To visualize the processes involved in these methods, the following diagrams illustrate the general experimental workflow for qPCR-based analysis and the logical relationship between the different techniques for measuring CRISPR editing efficiency.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for qPCR-based measurement of CRISPR editing efficiency.

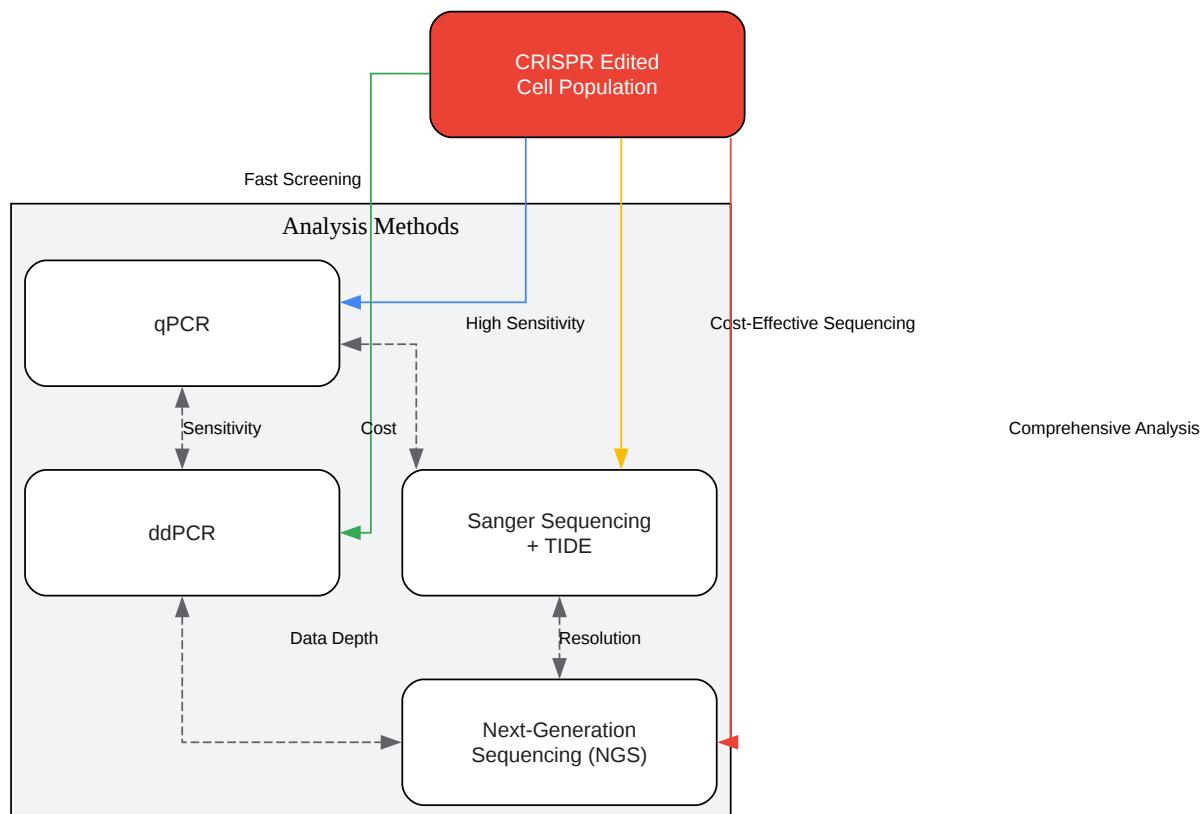

[Click to download full resolution via product page](#)

Figure 2. Logical relationship between different methods for analyzing CRISPR editing efficiency.

Experimental Protocols

Below are detailed methodologies for each of the key experiments discussed.

Quantitative PCR (qPCR) for Measuring CRISPR Editing Efficiency

This protocol outlines a common approach using SYBR Green-based qPCR to quantify the percentage of unedited (wild-type) alleles remaining in a population of CRISPR-edited cells.[\[2\]](#)

Materials:

- Genomic DNA from edited and control cell populations
- Primers specific to the wild-type sequence at the CRISPR target site
- Primers for a reference gene (e.g., GAPDH, ACTB) for normalization
- SYBR Green qPCR Master Mix
- qPCR instrument

Protocol:

- Genomic DNA Extraction: Isolate high-quality genomic DNA from both the CRISPR-edited and a control (e.g., mock-transfected) cell population. Quantify the DNA concentration and assess its purity.
- Primer Design: Design a forward and reverse primer pair that specifically amplifies the wild-type allele. The 3' end of one of the primers should overlap the Cas9 cut site, making amplification sensitive to indels.[\[2\]](#) Design a separate primer pair for a stable reference gene.
- qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample (edited and control) and for each primer pair (target gene and reference gene). A typical reaction mixture includes:
 - SYBR Green qPCR Master Mix (2X)
 - Forward Primer (10 μ M)
 - Reverse Primer (10 μ M)

- Genomic DNA template (e.g., 10-50 ng)
- Nuclease-free water to the final volume.
- qPCR Cycling Conditions: Perform the qPCR using a standard three-step cycling protocol:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt curve analysis to verify product specificity.
- Data Analysis ($\Delta\Delta Ct$ Method):
 - Calculate the average Ct value for each sample and primer pair.
 - Normalize the Ct value of the target gene to the reference gene for both the edited and control samples ($\Delta Ct = Ct_{target} - Ct_{reference}$).
 - Calculate the $\Delta\Delta Ct$ by subtracting the ΔCt of the control sample from the ΔCt of the edited sample ($\Delta\Delta Ct = \Delta Ct_{edited} - \Delta Ct_{control}$).
 - The percentage of the remaining wild-type allele is calculated as $2^{-\Delta\Delta Ct} \times 100$.
 - The editing efficiency is then calculated as $100\% - \% \text{ wild-type}$.

Droplet Digital PCR (ddPCR) for Measuring CRISPR Editing Efficiency

This protocol describes the use of a probe-based ddPCR assay to achieve absolute quantification of edited and wild-type alleles.[\[6\]](#)[\[9\]](#)

Materials:

- Genomic DNA from edited and control cell populations

- Primers flanking the CRISPR target site
- Fluorescently labeled probes specific for the wild-type (e.g., HEX) and HDR-edited (e.g., FAM) sequences. For NHEJ detection, a "drop-off" assay can be used where one probe binds outside the indel region (reference) and another binds at the cut site (target).
- ddPCR Supermix for Probes
- Restriction enzyme (optional, to improve template accessibility)
- Droplet generator and reader

Protocol:

- Genomic DNA Preparation: Isolate and quantify genomic DNA as described for qPCR. A restriction digest of the gDNA prior to ddPCR can improve accuracy.
- Assay Design: Design primers to amplify the target region. Design a probe that specifically binds to the wild-type sequence and another probe for the desired edited sequence (for HDR). For NHEJ, a reference probe outside the cut site and a target probe at the cut site are used.
- ddPCR Reaction Setup: Assemble the ddPCR reaction mixture:
 - ddPCR Supermix for Probes (2X)
 - Forward and Reverse Primers (final concentration 900 nM each)
 - Wild-type and Edited Probes (final concentration 250 nM each)
 - Genomic DNA template (e.g., 5-100 ng)
 - Restriction enzyme (optional)
 - Nuclease-free water to the final volume.
- Droplet Generation: Load the ddPCR reaction mix into the droplet generator to create an emulsion of approximately 20,000 droplets.

- PCR Amplification: Transfer the droplet emulsion to a 96-well plate and perform endpoint PCR using a thermal cycler.
- Droplet Reading and Data Analysis: Read the droplets on a droplet reader to count the number of positive (fluorescent) and negative droplets for each probe. The software will calculate the absolute concentration (copies/μL) of the wild-type and edited alleles. The editing efficiency is calculated as:
 - % Editing Efficiency = [Copies of Edited Allele / (Copies of Edited Allele + Copies of Wild-Type Allele)] x 100.

Sanger Sequencing with TIDE Analysis

This method involves standard PCR and Sanger sequencing, followed by online analysis to quantify indel frequencies.[\[7\]](#)[\[10\]](#)

Materials:

- Genomic DNA from edited and control cell populations
- Primers flanking the CRISPR target site
- High-fidelity DNA polymerase
- PCR purification kit
- Sanger sequencing service

Protocol:

- PCR Amplification: Amplify a ~500-800 bp region surrounding the CRISPR target site from both edited and control genomic DNA using a high-fidelity polymerase.
- PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
- Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same forward or reverse primer used for amplification.

- TIDE Analysis:
 - Go to the TIDE web tool (e.g., [1110](#))
 - Upload the Sanger sequencing files (.ab1) for both the control and the edited sample.
 - Enter the guide RNA sequence.
 - The tool will align the sequences and decompose the edited sequence trace to identify and quantify the frequencies of different indels. The output will include an overall editing efficiency and a profile of the most common indels.

Next-Generation Sequencing (NGS) for Measuring CRISPR Editing Efficiency

NGS provides the most comprehensive analysis of editing outcomes by sequencing a large number of amplicons from the target region.[\[8\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Genomic DNA from edited and control cell populations
- Primers with sequencing adapters flanking the CRISPR target site
- High-fidelity DNA polymerase
- Library preparation kit for the chosen NGS platform (e.g., Illumina)
- NGS instrument

Protocol:

- Amplicon Generation: Perform a two-step PCR. The first PCR uses primers with partial sequencing adapters to amplify the target region. The second PCR adds unique barcodes and the full-length adapters for sequencing.[\[14\]](#)
- Library Preparation and Quantification: Purify the barcoded PCR products and quantify the library concentration. Pool the libraries from different samples.

- Next-Generation Sequencing: Sequence the pooled library on an NGS platform (e.g., Illumina MiSeq).
- Data Analysis:
 - Demultiplex the sequencing reads based on the barcodes.
 - Align the reads to the reference sequence of the target locus.
 - Use bioinformatics tools (e.g., CRISPResso2) to identify and quantify the different types of indels and HDR events. The output will be a detailed report of the editing efficiency and the frequency of each specific mutation.

Conclusion

The selection of a method to measure CRISPR editing efficiency is a critical decision that impacts the interpretation of experimental results. While qPCR offers a rapid and cost-effective solution for initial screening and for studies where high sensitivity is not paramount, its limitations, particularly in detecting rare events and its indirect measurement of genomic edits, must be considered.^[3] For applications requiring high sensitivity and precise quantification of editing events, ddPCR is a superior choice, providing absolute quantification without the need for a standard curve.^{[4][6]} Sanger sequencing with TIDE analysis presents a budget-friendly option that provides sequence information, though with lower sensitivity than ddPCR and NGS.^[7] Finally, NGS remains the gold standard for a comprehensive and highly sensitive analysis of all editing outcomes, making it indispensable for in-depth characterization and for studies with therapeutic implications where a thorough understanding of all genetic modifications is crucial.^{[7][8]} By understanding the principles, protocols, and comparative performance of these methods, researchers can make informed decisions to best suit their experimental goals and resource availability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Accurate Detection and Evaluation of the Gene-Editing Frequency in Plants Using Droplet Digital PCR [frontiersin.org]
- 2. A PCR Based Protocol for Detecting Indel Mutations Induced by TALENs and CRISPR/Cas9 in Zebrafish | PLOS One [journals.plos.org]
- 3. genuinbiotech.com [genuinbiotech.com]
- 4. reprocell.com [reprocell.com]
- 5. Comparison of Real-Time PCR and Droplet Digital PCR for the Quantitative Detection of *Lactiplantibacillus plantarum* subsp. *plantarum* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. synthego.com [synthego.com]
- 8. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 9. bio-rad.com [bio-rad.com]
- 10. TIDE: Tracking of Indels by DEcomposition [apps.datacurators.nl]
- 11. tide.nki.nl [tide.nki.nl]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Next-Generation Sequencing in CRISPR Gene Editing Assessment and Quality Control - CD Genomics [cd-genomics.com]
- 14. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- To cite this document: BenchChem. [Measuring CRISPR Editing Efficiency: A Comparative Guide to Quantitative PCR and Alternative Methods]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233142#quantitative-pcr-qpcr-for-measuring-crispr-editing-efficiency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com